Pomaglumetad methionil
Descripción general
Descripción
Pomaglumetad methionil is a compound that has been widely studied for its potential therapeutic applications. It is a prodrug of glycine, an amino acid that acts as an inhibitory neurotransmitter in the central nervous system. Pomaglumetad methionil has been shown to modulate glutamate neurotransmission, which is involved in several neurological disorders.
Aplicaciones Científicas De Investigación
Clinical Development for Schizophrenia Treatment
Pomaglumetad methionil is under clinical development as a novel treatment for schizophrenia. This compound represents a non-dopaminergic based therapy, potentially addressing the glutamate dysregulation hypothesized in schizophrenia. Clinical trials have indicated its efficacy profile to be consistent with existing antipsychotic drugs. It is generally well-tolerated with a lower association with adverse events common in current antipsychotics (Kinon & Gómez, 2013).
Pharmacokinetics and Bioavailability
Studies have explored the pharmacokinetics and bioavailability of pomaglumetad methionil. It is a prodrug of the metabotropic glutamate 2/3 receptor agonist LY404039. Investigations using accelerator mass spectrometry indicated that a significant fraction of the prodrug is converted to the active drug in the intestinal tract, with complete conversion in the systemic circulation. These studies have been crucial in understanding the drug's absorption and metabolism (Annes et al., 2015).
Genetic Influence on Treatment Response
Research has also focused on the genetic influence on treatment response to pomaglumetad methionil. A study found that Caucasian schizophrenia patients homozygous for T/T at single nucleotide polymorphism rs7330461 in the serotonin 2A receptor gene showed significantly greater improvement during treatment with pomaglumetad methionil compared to A/A homozygous patients. This highlights the potential for personalized medicine approaches in treating schizophrenia (Nisenbaum et al., 2016).
Effectiveness in Specific Patient Subgroups
An exploratory analysis of clinical trial data suggested that pomaglumetad methionil's effectiveness might be more pronounced in certain patient subgroups. This includes patients early in the disease or those previously treated with drugs predominantly acting at dopamine D2 receptors. Such findings are important for identifying patient populations who might benefit most from this treatment (Kinon et al., 2015).
Potential for Reducing Weight Gain Compared to Other Antipsychotics
A study comparing pomaglumetad methionil with aripiprazole in schizophrenia patients over 24 weeks found that pomaglumetad methionil resulted in significantly less weight gain. Although it showed lesser improvement in schizophrenia symptoms compared to aripiprazole, its potential for reducing weight gain is a notable advantage (Adams et al., 2014).
Preclinical Research and Future Directions
Pomaglumetad methionil has shown promise in preclinical research, particularly in the methyazoxymethanol acetate (MAM) rat model of schizophrenia. It was observed that peripubertal administration of pomaglumetad methionil could prevent the development of dopamine system dysfunction, indicative of its potential preventative applications (Sonnenschein & Grace, 2021).
Propiedades
IUPAC Name |
(1R,4S,5S,6S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-2,2-dioxo-2λ6-thiabicyclo[3.1.0]hexane-4,6-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O7S2/c1-22-3-2-5(13)9(15)14-12(11(18)19)4-23(20,21)8-6(7(8)12)10(16)17/h5-8H,2-4,13H2,1H3,(H,14,15)(H,16,17)(H,18,19)/t5-,6+,7+,8-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOYCNOJFAJAILW-CAMHOICYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC1(CS(=O)(=O)C2C1C2C(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@]1(CS(=O)(=O)[C@@H]2[C@H]1[C@H]2C(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00212944 | |
Record name | Pomaglumetad methionil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
LY2140023 is an antipsychotic agent that is a metabotropic glutamate 2/3 receptor agonist. This agent has a new mechanism of action that is efficacious in treating schizophrenia and potentially other neuropsychiatric conditions. Once absorbed, LY2140023 is efficiently hydrolyzed to produce the active mGlu2/3 receptor agonist LY404039. LY404039 and other mGlu2/3 agonists do not directly interact with dopamine or serotonin (5-HT2A) receptors. However, 'functional' 5-HT2A receptor antagonism in the prefrontal cortex may represent a common mechanism shared by clinically effective atypical antipsychotics and mGlu2/3 receptor agonists, and may contribute to the antipsychotic actions of LY2140023. | |
Record name | LY2140023 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05096 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Pomaglumetad methionil | |
CAS RN |
635318-55-7 | |
Record name | Pomaglumetad methionil [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0635318557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pomaglumetad methionil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00212944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POMAGLUMETAD METHIONIL ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V85EZ3KFQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.